N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazothiazoles, including N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide, typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of t-BuOK under mild conditions . This one-pot method is highly efficient and yields the desired imidazothiazole derivatives.
Industrial Production Methods
Industrial production methods for imidazothiazoles often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of metal complex catalysis and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as immunomodulatory and antineoplastic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, imidazothiazoles are known to inhibit enzymes like indolamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation . The compound may also interact with other molecular targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
Its cycloheptyl and isopropyl substituents contribute to its distinct chemical and biological properties, setting it apart from other imidazothiazoles .
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-11-3-6-17-15(7-11)20(10-13(9-19)24(17,21)22)12-4-5-16(23-2)14(18)8-12/h3-8,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTJSJBPQUYNFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)OC)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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